molecular formula C13H11N4O4P B5855103 N-1,3,2-benzodioxaphosphol-2-yl-2-isonicotinoylhydrazinecarboxamide

N-1,3,2-benzodioxaphosphol-2-yl-2-isonicotinoylhydrazinecarboxamide

Cat. No. B5855103
M. Wt: 318.22 g/mol
InChI Key: AJYIHJAPGBJREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3,2-benzodioxaphosphol-2-yl-2-isonicotinoylhydrazinecarboxamide, also known as BDP-12, is a chemical compound that has shown potential in scientific research applications. This compound is a phosphodiesterase inhibitor, which means it can increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells.

Mechanism of Action

N-1,3,2-benzodioxaphosphol-2-yl-2-isonicotinoylhydrazinecarboxamide acts as a phosphodiesterase inhibitor, which means it can increase the levels of cAMP and cGMP in cells. These molecules are important in various cellular processes such as cell growth, inflammation, and muscle relaxation. By increasing the levels of cAMP and cGMP, this compound can modulate these processes and potentially treat various diseases.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In cardiovascular research, this compound has been shown to relax blood vessels and reduce blood pressure by increasing the levels of cGMP.

Advantages and Limitations for Lab Experiments

One advantage of using N-1,3,2-benzodioxaphosphol-2-yl-2-isonicotinoylhydrazinecarboxamide in lab experiments is its specificity for phosphodiesterase inhibition. This compound has been shown to selectively inhibit phosphodiesterase type 5 (PDE5) and phosphodiesterase type 9 (PDE9), which are involved in various cellular processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for N-1,3,2-benzodioxaphosphol-2-yl-2-isonicotinoylhydrazinecarboxamide research. In cancer research, this compound could be studied in combination with other chemotherapeutic agents to enhance its anticancer effects. In inflammation research, this compound could be studied in animal models of inflammatory diseases to determine its efficacy in vivo. In cardiovascular research, this compound could be studied in clinical trials to determine its potential as an antihypertensive agent.
Conclusion:
This compound is a chemical compound that has shown potential in scientific research applications. Its ability to selectively inhibit phosphodiesterase enzymes and increase the levels of cAMP and cGMP make it a promising candidate for treating various diseases. Further research is needed to fully understand the potential of this compound and its limitations.

Synthesis Methods

The synthesis of N-1,3,2-benzodioxaphosphol-2-yl-2-isonicotinoylhydrazinecarboxamide involves the reaction of 2-isocyanonicotinic acid with 2-amino-4,5-methylenedioxybenzoic acid in the presence of phosphorus oxychloride. The resulting product is then reacted with hydrazine hydrate to yield this compound. The synthesis of this compound has been reported in the literature, and the compound has been characterized by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

N-1,3,2-benzodioxaphosphol-2-yl-2-isonicotinoylhydrazinecarboxamide has been studied for its potential in treating various diseases such as cancer, inflammation, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by increasing the levels of cAMP and cGMP. Inflammation is a common factor in many diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In cardiovascular research, this compound has been studied for its potential in treating hypertension by relaxing blood vessels and reducing blood pressure.

properties

IUPAC Name

1-(1,3,2-benzodioxaphosphol-2-yl)-3-(pyridine-4-carbonylamino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N4O4P/c18-12(9-5-7-14-8-6-9)15-16-13(19)17-22-20-10-3-1-2-4-11(10)21-22/h1-8H,(H,15,18)(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYIHJAPGBJREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OP(O2)NC(=O)NNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N4O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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